![molecular formula C7H6N4O2 B13024950 3-Methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B13024950.png)
3-Methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione is a heterocyclic compound that belongs to the pyridazine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione can be achieved through a regiospecific one-pot reaction. One common method involves the reaction of N-methylbarbituric acid with arylglyoxal monohydrates in the presence of hydrazine dihydrochloride in ethanol at 50°C . This reaction yields the target compound in high purity and yield after recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of regiospecific one-pot synthesis can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
3-Methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione has several scientific research applications:
Medicinal Chemistry: The compound has potential as a monoamine oxidase inhibitor, which could be useful in the treatment of neurological disorders.
Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties.
Biological Research: The compound can be used as a probe to study various biological processes and interactions.
Mecanismo De Acción
The mechanism of action of 3-Methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione involves its interaction with specific molecular targets. For instance, as a potential monoamine oxidase inhibitor, it may bind to the active site of the enzyme, inhibiting its activity and thereby affecting neurotransmitter levels in the brain . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3-Aryl-6-methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones: These compounds have similar structures but with different aryl groups attached.
3-Aryl-6-ethyl-7-thioxo-7,8-dihydropyrimido[4,5-c]pyridazin-5(6H)-ones: These compounds have a thioxo group and different aryl groups.
Uniqueness
3-Methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione is unique due to its specific methyl group and the fused pyrimidine-pyridazine ring system
Propiedades
Fórmula molecular |
C7H6N4O2 |
|---|---|
Peso molecular |
178.15 g/mol |
Nombre IUPAC |
3-methyl-8H-pyrimido[4,5-c]pyridazine-5,7-dione |
InChI |
InChI=1S/C7H6N4O2/c1-3-2-4-5(11-10-3)8-7(13)9-6(4)12/h2H,1H3,(H2,8,9,11,12,13) |
Clave InChI |
UXFAPMPYZPGRCC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(NC(=O)NC2=O)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8R,9S,10S,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ylacetate](/img/structure/B13024882.png)
![2-(1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptan-6-yl)aceticacid](/img/structure/B13024891.png)
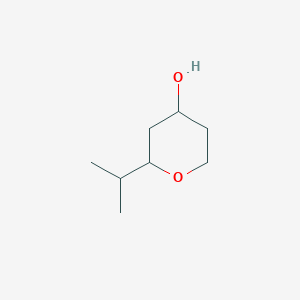
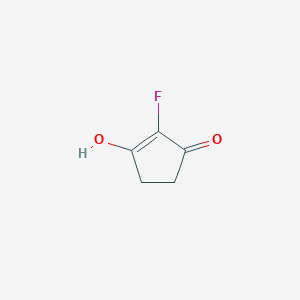
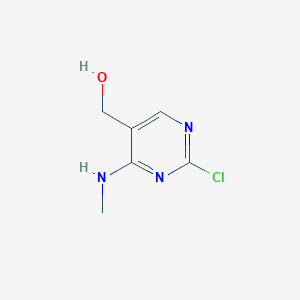
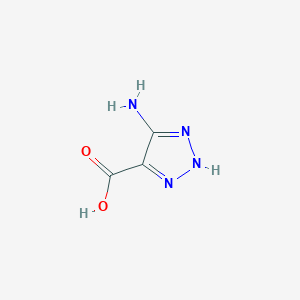
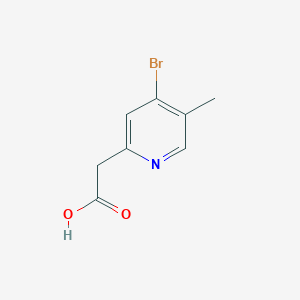
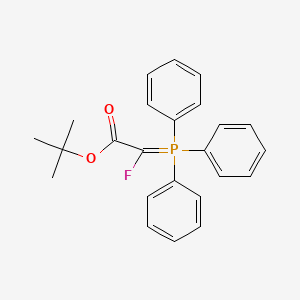
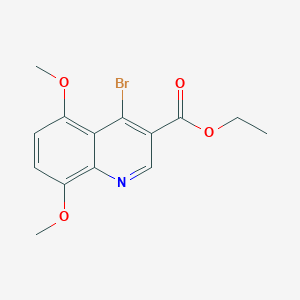
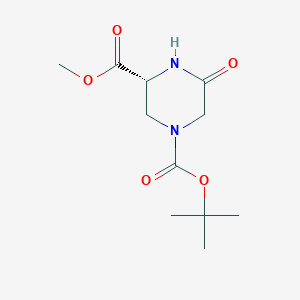
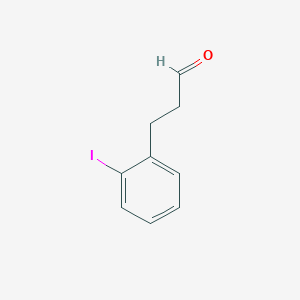
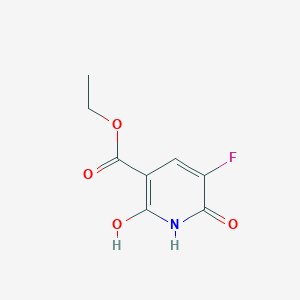
![7-(Dimethylamino)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylicacid](/img/structure/B13024964.png)
